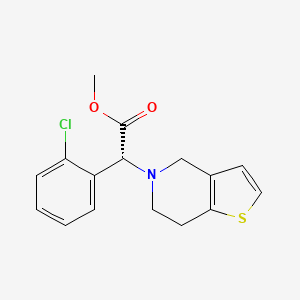

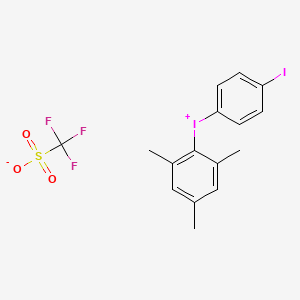

![molecular formula C13H16N4O B3339702 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide CAS No. 1158103-99-1](/img/structure/B3339702.png)

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide

Overview

Description

The compound “3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide” is a pyrazole derivative . Pyrazole derivatives are known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide”, has been carried out by the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex. For instance, in one study, the dihedral angles between the indolizine ring system and the pyrazole rings were found to be 54.7 (3) and 8.6 (3)° in one molecule and 54.4 (3) and 6.6 (3)° in the other .Chemical Reactions Analysis

Pyrazole-based ligands have been found to exhibit excellent catalytic activities for the oxidation of catechol to o-quinone . The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts significantly influence the catalytic activities .Scientific Research Applications

Synthetic Methods and Chemical Properties

Several studies have focused on the synthesis and chemical characterization of compounds related to "3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide," showcasing its role in facilitating the development of novel synthetic routes and understanding chemical behaviors. For instance, research into the kinetic study for the synthesis of related pyrazole compounds under phase transfer catalysis and ultrasonic irradiation conditions provided insights into optimizing synthetic routes, enhancing industrial production efficiency (Wang et al., 2015). Additionally, the novel synthetic route explored by Zhu et al. (2014) for creating 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides highlights the compound's utility in producing derivatives with potential insecticidal and fungicidal activities, emphasizing its relevance in agricultural chemistry (Zhu et al., 2014).

Biological Activities and Applications

The compound and its derivatives have been investigated for their biological activities, particularly in anticancer and antimicrobial applications. For example, derivatives of pyrazolo[3,4-d]pyrimidin-4-one showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, demonstrating the potential of such compounds in developing new therapeutic agents (Abdellatif et al., 2014). Furthermore, the cytotoxic properties of novel tripodal compounds containing pyrazole moieties were examined, revealing their pronounced activity against tumor cell lines and underscoring the importance of structural features in modulating biological effects (Kodadi et al., 2007).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

Based on its structural similarity to other pyrazole-based ligands, it may interact with its targets through the formation of coordinate covalent bonds . The presence of the pyrazole ring and the hydroxybenzene group could potentially allow for multiple points of interaction with target proteins, leading to changes in their function .

Biochemical Pathways

Pyrazole-based ligands have been known to influence various biochemical pathways, including those involved in oxidation reactions .

Pharmacokinetics

Factors such as its solubility, stability, and molecular size would play a significant role in these processes .

Result of Action

Based on its structural similarity to other pyrazole-based ligands, it may induce changes in the function of its target proteins, potentially leading to alterations in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .

properties

IUPAC Name |

3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-9-6-10(2)17(15-9)8-11-4-3-5-12(7-11)13(14)16-18/h3-7,18H,8H2,1-2H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBOLHCXGNMUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)C(=NO)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)/C(=N/O)/N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

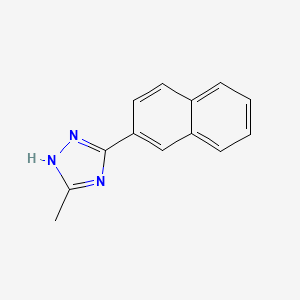

![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B3339633.png)

![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B3339684.png)

![{1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol](/img/structure/B3339690.png)

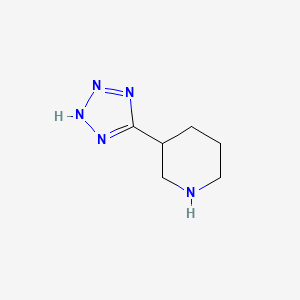

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339695.png)

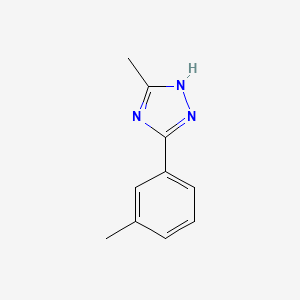

![Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B3339712.png)

![5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3339730.png)